2-(3-Phenylpropyl)oxirane
Description
2-(3-Phenylpropyl)oxirane is an epoxide (oxirane) derivative featuring a phenylpropyl substituent at the 2-position of the three-membered epoxide ring. The molecular formula is C${11}$H${14}$O, with an estimated molecular weight of 162.23 g/mol. Epoxides like this are critical in polymer chemistry, pharmaceuticals, and organic synthesis due to their strained ring’s reactivity .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(3-phenylpropyl)oxirane |
InChI |
InChI=1S/C11H14O/c1-2-5-10(6-3-1)7-4-8-11-9-12-11/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
MWJZLVYXIJHOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Insights
- Substituent Effects: Aromatic vs. Aliphatic: Compounds with aromatic substituents (e.g., phenylpropyl, phenoxymethyl) exhibit higher thermal stability and hydrophobicity compared to aliphatic analogs like epichlorohydrin. This makes them suitable for high-performance polymers . Electron-Withdrawing Groups: Epichlorohydrin’s chloromethyl group enhances electrophilicity, accelerating ring-opening reactions. In contrast, phenylpropyl groups may stabilize the epoxide via steric hindrance or resonance effects .
Polar Surface Area (PSA) : All compared epoxides share a PSA of ~12.53 Ų, typical for epoxides due to the oxygen atom in the ring. This suggests similar permeability in biological systems .
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